molecular formula C8H5F3IN3 B2925700 2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 2138063-20-2

2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B2925700
CAS No.: 2138063-20-2
M. Wt: 327.049
InChI Key: NMEUDZVYRQZJLM-UHFFFAOYSA-N
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Description

2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a complex organic compound characterized by its unique structure, which includes an iodine atom, a methyl group, and a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves multiple steps, starting with the formation of the imidazo[4,5-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-iodo-3-methyl-6-(trifluoromethyl)pyridine, under specific conditions, including the use of strong bases and high temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: Reduction reactions can be performed to modify the iodine or other functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed: The major products formed from these reactions include iodine derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and catalysts.

Comparison with Similar Compounds

  • 2-Fluoro-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

  • 2-Chloro-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

  • 2-Bromo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Uniqueness: 2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine stands out due to the presence of the iodine atom, which can impart unique chemical and biological properties compared to its fluorine, chlorine, and bromine analogs

Properties

IUPAC Name

2-iodo-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3IN3/c1-15-6-5(14-7(15)12)2-4(3-13-6)8(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEUDZVYRQZJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(F)(F)F)N=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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